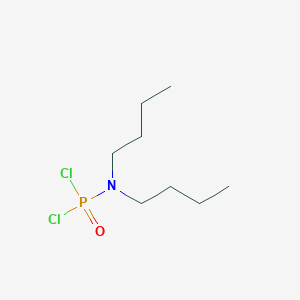![molecular formula C7H7Cl2F3N2 B12821822 [3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride](/img/structure/B12821822.png)
[3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride: is a chemical compound with the molecular formula C7H7ClF3N2·HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the nitration of 3-chloro-5-(trifluoromethyl)benzene to form 3-chloro-5-(trifluoromethyl)nitrobenzene.
Step 2: The nitro group is then reduced to an amine group, resulting in 3-chloro-5-(trifluoromethyl)aniline.
Step 3: The aniline derivative undergoes diazotization followed by reduction to yield [3-chloro-5-(trifluoromethyl)phenyl]hydrazine.
Industrial Production Methods: Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The chlorine atom and trifluoromethyl group on the phenyl ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids, depending on the specific substitution reaction.
Major Products:
Oxidation: Azo compounds.
Reduction: Amine derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in the synthesis of various organic compounds.
- Acts as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology:
- Employed in the study of enzyme mechanisms and inhibition.
- Used in the development of diagnostic assays.
Medicine:
- Investigated for potential therapeutic applications, particularly in the treatment of certain cancers and infectious diseases.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparaison Avec Des Composés Similaires
- 4-(trifluoromethyl)phenylhydrazine hydrochloride
- 3-chlorophenylhydrazine hydrochloride
- 2-chloro-5-(trifluoromethyl)phenyl isothiocyanate
Comparison:
- Uniqueness: The presence of both chlorine and trifluoromethyl groups on the phenyl ring makes [3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride unique in terms of its reactivity and biological activity.
- Reactivity: The compound exhibits distinct reactivity patterns compared to its analogs, particularly in substitution and oxidation reactions.
- Applications: While similar compounds are used in various applications, this compound is particularly valued for its role in pharmaceutical and agrochemical research .
Propriétés
Formule moléculaire |
C7H7Cl2F3N2 |
|---|---|
Poids moléculaire |
247.04 g/mol |
Nom IUPAC |
[3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-5-1-4(7(9,10)11)2-6(3-5)13-12;/h1-3,13H,12H2;1H |
Clé InChI |
IZFHNZOPIJVGLN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1NN)Cl)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,7-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12821750.png)
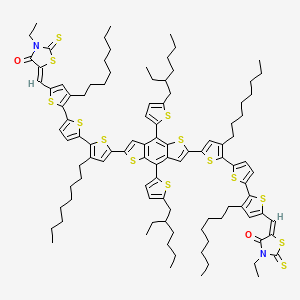
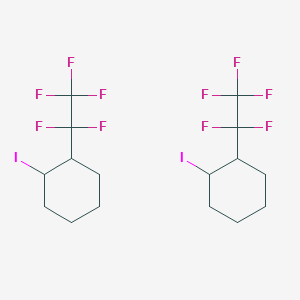
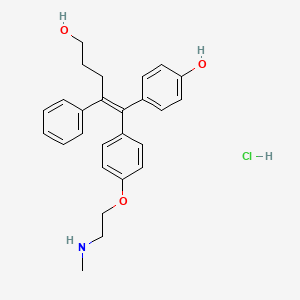
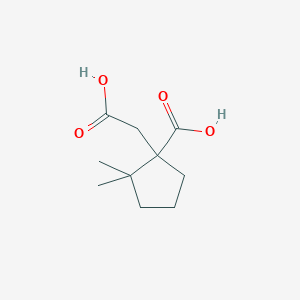
![6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B12821771.png)
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B12821779.png)
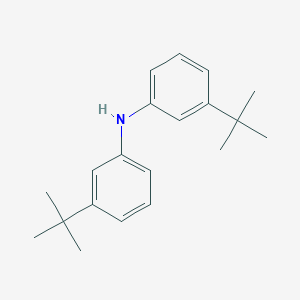
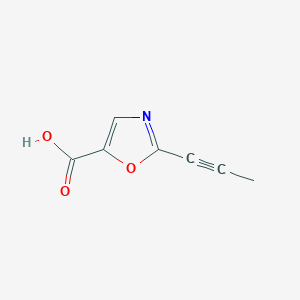

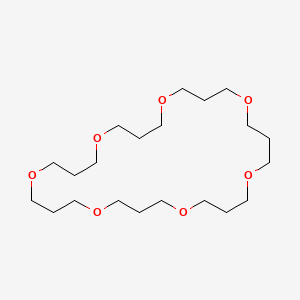
![1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol](/img/structure/B12821815.png)
